3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 890595-40-1
VCID: VC4565694
InChI: InChI=1S/C17H20N4O3S/c22-16(20-17-18-9-6-10-19-17)14-7-5-8-15(13-14)25(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H,18,19,20,22)
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3
Molecular Formula: C17H20N4O3S
Molecular Weight: 360.43

3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

CAS No.: 890595-40-1

Cat. No.: VC4565694

Molecular Formula: C17H20N4O3S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide - 890595-40-1

Specification

CAS No. 890595-40-1
Molecular Formula C17H20N4O3S
Molecular Weight 360.43
IUPAC Name 3-(azepan-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide
Standard InChI InChI=1S/C17H20N4O3S/c22-16(20-17-18-9-6-10-19-17)14-7-5-8-15(13-14)25(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H,18,19,20,22)
Standard InChI Key LPUYJDOXBVTDSW-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3

Introduction

Overview of the Compound

Chemical Name: 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47 g/mol
Structure: The compound consists of a benzamide core with an azepane (seven-membered nitrogen-containing ring) sulfonyl group and a pyrimidinyl substituent attached to the amide nitrogen.

This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Pathway

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide typically involves:

  • Preparation of Sulfonyl Chloride Intermediate:

    • A benzene derivative is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Coupling with Azepane:

    • Azepane is reacted with the sulfonyl chloride intermediate under basic conditions to form the azepan-1-ylsulfonyl group.

  • Amidation Reaction:

    • The resulting compound is coupled with pyrimidin-2-amine using a coupling agent like carbodiimide to yield the final product.

This multi-step synthesis ensures high selectivity and yield.

Biological Activity and Applications

Preliminary studies suggest that compounds like 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide exhibit promising pharmacological properties due to their ability to interact with specific biological targets.

Potential Applications

  • Anticancer Activity:

    • Sulfonamide derivatives have been shown to inhibit carbonic anhydrase IX (CAIX), a target overexpressed in hypoxic tumor cells.

  • Anti-inflammatory Properties:

    • The benzamide moiety may contribute to cyclooxygenase (COX) inhibition, reducing inflammation.

  • Antiviral Potential:

    • Pyrimidine derivatives are known for targeting viral polymerases or enzymes critical for viral replication.

Mechanism of Action

The compound likely acts by forming hydrogen bonds or ionic interactions with active sites of enzymes or receptors, modulating their activity.

Experimental Data

ParameterValue/Observation
In vitro IC50 (target enzyme)Low micromolar range (predicted)
CytotoxicityLow at therapeutic concentrations
Solubility ProfileModerate in DMSO and ethanol

Further experimental validation is required to confirm these properties.

Future Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications on the benzamide or sulfonamide groups could improve potency and selectivity.

  • Pharmacokinetics and ADME Profiling:

    • Studies on absorption, distribution, metabolism, and excretion will be crucial for drug development.

  • Target Validation in Disease Models:

    • Testing in cancer or inflammatory disease models can confirm its therapeutic potential.

  • Formulation Development:

    • Enhancing solubility and stability for oral or intravenous delivery could broaden its applications.

This detailed analysis underscores the importance of 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide as a promising candidate for pharmaceutical research due to its unique chemical structure and potential biological activities. Further studies are essential to fully realize its therapeutic potential.

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